

# Physical and chemical characteristics of Benzothiazole-d4

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## Compound of Interest

Compound Name: Benzothiazole-d4

Cat. No.: B030561

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## In-Depth Technical Guide to Benzothiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Benzothiazole-d4**. It includes key quantitative data, detailed experimental protocols, and logical workflow diagrams to support its application in research and development.

## Core Physical and Chemical Properties

**Benzothiazole-d4** is the deuterated form of Benzothiazole, a bicyclic aromatic heterocyclic compound. The deuteration is on the benzene ring, making it a valuable internal standard for mass spectrometry-based quantitative analysis.

## Structural and General Data

Property	Value	Source
Chemical Name	Benzothiazole-4,5,6,7-d4	[1]
Alternate Names	1-Thia-3-azaindene-d4; 4,5,6,7-tetradeuterio-1,3-benzothiazole	[2]
CAS Number	194423-51-3	[1][2]
Molecular Formula	C <sub>7</sub> HD <sub>4</sub> NS	[1][2]
Molecular Weight	139.21 g/mol	[1][2]
Appearance	Light brown to brown oil	[1]
Purity (HPLC)	96.84%	[1]
Isotopic Enrichment	98.1% (d <sub>4</sub> =93.76%, d <sub>3</sub> =5.58%, d <sub>2</sub> =0.36%, d <sub>1</sub> =0.03%, d <sub>0</sub> =0.26%)	[1]

## Physicochemical Properties

Quantitative experimental data for many physicochemical properties of **Benzothiazole-d4** are not readily available in the public domain. The table below includes data from a certificate of analysis, qualitative descriptions, and predicted values, along with data for the non-deuterated parent compound, Benzothiazole, for comparison.

Property	Benzothiazole-d4	Benzothiazole (for comparison)	Source
Melting Point	Data not available	2 °C	[3]
Boiling Point	227.0 ± 9.0 °C at 760 mmHg (Predicted)	227-228 °C	[3][4]
Density	1.3 ± 0.1 g/cm <sup>3</sup> (Predicted)	1.2418 g/cm <sup>3</sup>	[3][4]
Solubility	Slightly soluble in Chloroform and Methanol	Soluble in ethanol, methanol, and DMSO; slightly soluble in water (4.30 x 10 <sup>3</sup> mg/L at 25°C)	[3][5][6]
LogP	2.29630 (Predicted)	2.01	[4][6]
Storage Temperature	-20°C (pure form), -80°C (in solvent)	Not specified	[1]

## Spectroscopic Data

While a Certificate of Analysis for **Benzothiazole-d4** confirms its structure is consistent with <sup>1</sup>H NMR, specific experimental spectra for the deuterated compound are not widely published.[1] The following sections provide a reference to the expected spectroscopic behavior based on the parent compound's data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The <sup>1</sup>H NMR spectrum of **Benzothiazole-d4** is expected to show a significant reduction in the aromatic region signals corresponding to the benzene ring protons compared to the non-deuterated Benzothiazole. The remaining proton signal would be from the thiazole ring. For reference, the <sup>1</sup>H NMR spectrum of Benzothiazole in CDCl<sub>3</sub> shows signals between 7.46 and 8.97 ppm.[7]
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum of **Benzothiazole-d4** should be very similar to that of Benzothiazole, as deuterium substitution has a minimal effect on the carbon chemical shifts.

The spectrum of Benzothiazole exhibits signals corresponding to the seven carbon atoms of the bicyclic structure.[8]

## Mass Spectrometry (MS)

The mass spectrum of **Benzothiazole-d4** will show a molecular ion peak ( $M^+$ ) at  $m/z$  139, corresponding to its molecular weight. This is 4 mass units higher than the molecular ion of Benzothiazole ( $m/z$  135).[9] This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.

## Experimental Protocols

Detailed, step-by-step experimental protocols specifically for the synthesis and analysis of **Benzothiazole-d4** are not readily available in peer-reviewed literature. However, based on general methods for the synthesis of benzothiazoles and deuterated aromatic compounds, as well as standard analytical procedures, the following generalized protocols can be outlined.

## Synthesis of Benzothiazole-d4 (Generalized Protocol)

The synthesis of **Benzothiazole-d4** would likely follow a similar pathway to the synthesis of Benzothiazole, utilizing a deuterated starting material. A common method for benzothiazole synthesis is the condensation of 2-aminothiophenol with a carbonyl compound.[10] For the deuterated analog, deuterated 2-aminothiophenol would be a logical precursor.

Objective: To synthesize **Benzothiazole-d4** via the condensation of a deuterated precursor.

Materials:

- 2-Amino-thiophenol-d4
- Formic acid (or other suitable one-carbon source)
- Acid catalyst (e.g., polyphosphoric acid)
- Solvent (e.g., toluene)
- Sodium bicarbonate solution

- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-amino-thiophenol-d4 and a molar equivalent of formic acid in toluene.
- Add a catalytic amount of polyphosphoric acid.
- Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

## Quantitative Analysis using Benzothiazole-d4 as an Internal Standard (Generalized LC-MS/MS Protocol)

**Benzothiazole-d4** is primarily used as an internal standard for the quantification of Benzothiazole and its derivatives in various matrices.<sup>[11]</sup> The following is a generalized protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify an analyte (e.g., Benzothiazole) in a sample matrix using **Benzothiazole-d4** as an internal standard.

Materials and Instrumentation:

- Sample containing the analyte
- **Benzothiazole-d4** internal standard solution of known concentration
- LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
- Appropriate LC column (e.g., C18)
- Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
- Solvents for sample preparation (e.g., methanol, acetonitrile)

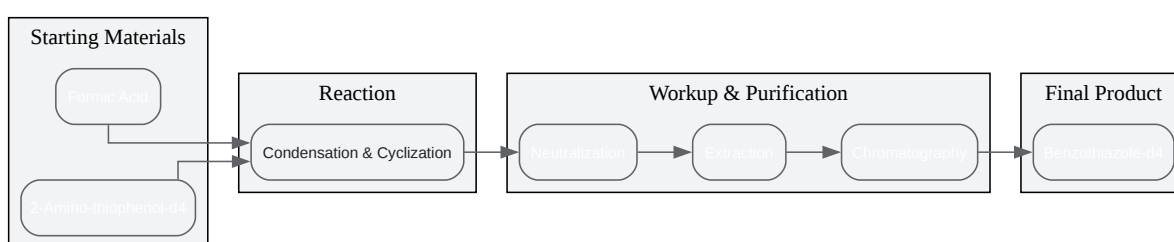
Procedure:

- Sample Preparation:
  - To a known volume or weight of the sample, add a precise volume of the **Benzothiazole-d4** internal standard solution.
  - Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.[\[12\]](#)
  - Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - Separate the analyte and internal standard on the LC column using a suitable gradient elution program.

- Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
  - Define specific precursor-to-product ion transitions for both the analyte (e.g., Benzothiazole,  $m/z$  136 → fragment ion) and the internal standard (**Benzothiazole-d4**,  $m/z$  140 → fragment ion).
- Quantification:
  - Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
  - Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  - Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

## Mandatory Visualizations

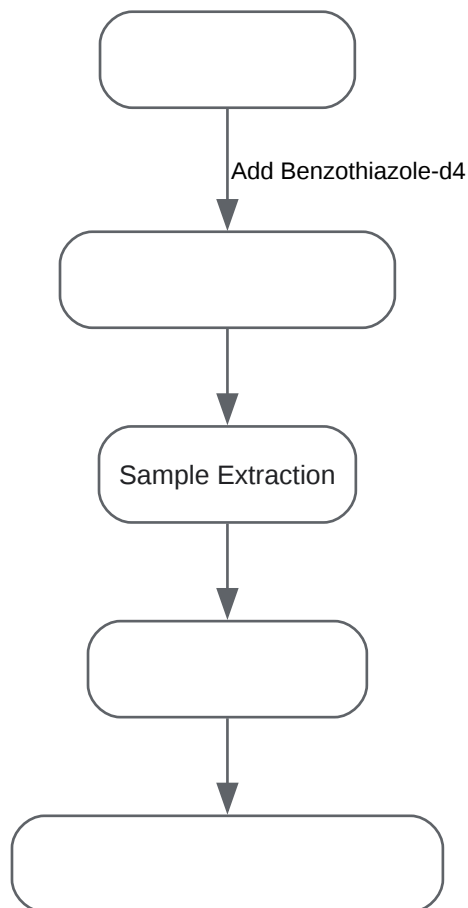
### Logical Workflow for the Synthesis of Benzothiazole-d4



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Caption: Generalized synthetic workflow for **Benzothiazole-d4**.

## Experimental Workflow for a Bioanalytical Assay using Benzothiazole-d4



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Caption: Workflow for quantification using **Benzothiazole-d4** as an internal standard.

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